4-(4-Oxocyclohexyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
4-(4-oxocyclohexyl)benzamide |
InChI |
InChI=1S/C13H15NO2/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2,(H2,14,16) |
InChI Key |
QWCRAYDIXLUPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Contextualization Within Benzamide Chemistry
Benzamide (B126) and its derivatives represent a significant and diverse class of organic compounds with a broad spectrum of applications, particularly in medicinal chemistry. ontosight.aiwalshmedicalmedia.com The benzamide scaffold is a key structural feature in numerous pharmaceutical drugs. researchgate.net The versatility of the benzamide structure allows for a wide range of chemical modifications, enabling the fine-tuning of their physical, chemical, and biological properties. ontosight.ai For instance, substitutions on the benzamide core can lead to compounds with varied biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netmdpi.com
The specific arrangement and types of functional groups on the benzamide scaffold are crucial in determining its interaction with biological targets like enzymes and receptors. ontosight.ai Structure-activity relationship (SAR) studies are therefore a cornerstone of benzamide research, investigating how different substituents on the aromatic ring or the amide nitrogen influence the compound's pharmacological profile. nih.govnih.govacs.org These studies have shown that even minor structural changes can significantly impact a derivative's potency and selectivity for a particular biological target. nih.govacs.org
Significance in Synthetic Organic Methodologies
N-(4-Oxocyclohexyl)benzamide serves as a valuable intermediate in organic synthesis. Its structure, containing both a reactive ketone group on the cyclohexyl ring and a modifiable benzamide (B126) core, allows for a variety of chemical transformations. The ketone functionality can undergo reactions such as reduction to a hydroxyl group, and the amide bond can be subjected to hydrolysis under acidic or basic conditions.
The compound is a useful building block for creating more complex molecular architectures, including heterocyclic compounds. researchgate.netresearchgate.netclockss.orgjmchemsci.com For example, the oxo group provides a reactive site for cyclization reactions to form spiro-heterocycles or other fused ring systems. researchgate.net The synthesis of N-(4-Oxocyclohexyl)benzamide itself can be achieved through the reaction of a suitable benzoyl chloride with 4-aminocyclohexanone (B1277472). google.com
Scope and Research Focus of the Compound Class
Strategic Approaches to Core Structure Synthesis
The construction of the N-(4-oxocyclohexyl)benzamide core can be achieved through several strategic synthetic routes. These include the acylation of 4-aminocyclohexanone (B1277472) derivatives, oxidative transformations of cyclohexanol (B46403) precursors, and reductive amination pathways.
Acylation Reactions of 4-Aminocyclohexanone Derivatives
A primary method for the synthesis of N-(4-oxocyclohexyl)benzamide involves the acylation of a 4-aminocyclohexane precursor. This can be achieved by reacting 4-aminocyclohexanol with benzoyl chloride or a related acylating agent, followed by oxidation of the hydroxyl group.
A detailed procedure involves the reaction of trans-4-aminocyclohexanol (B47343) with isatoic anhydride (B1165640) to yield trans-2-amino-N-(4-hydroxycyclohexyl)benzamide. chemicalbook.com In a typical reaction, trans-4-aminocyclohexanol is dissolved in water, and isatoic anhydride is added in batches at a controlled temperature of 10-15°C. chemicalbook.com The reaction proceeds in a water bath at 40°C for approximately 2.5 hours, yielding the product in high purity. chemicalbook.com
Alternatively, 4-aminocyclohexanol can be directly acylated with various substituted benzoyl chlorides. For instance, when the substituent on the benzoyl chloride is a phenyl, p-methylphenyl, o-methoxyphenyl, p-fluorophenyl, or p-nitrophenyl group, the reaction is typically carried out in an organic solvent such as dichloromethane (B109758), chloroform, or toluene. nih.gov
Table 1: Acylation of 4-Aminocyclohexanol Derivatives
| Amine Precursor | Acylating Agent | Solvent | Product | Reference |
| trans-4-Aminocyclohexanol | Isatoic Anhydride | Water | trans-2-Amino-N-(4-hydroxycyclohexyl)benzamide | chemicalbook.com |
| 4-Aminocyclohexanol | Benzoyl Chloride | Dichloromethane | N-(4-Hydroxycyclohexyl)benzamide | nih.gov |
| 4-Aminocyclohexanol | p-Nitrobenzoyl Chloride | Dichloromethane | N-(4-Hydroxycyclohexyl)-4-nitrobenzamide | nih.gov |
| 4-Aminocyclohexanol | o-Methoxybenzoyl Chloride | Dichloromethane | N-(4-Hydroxycyclohexyl)-2-methoxybenzamide | nih.gov |
Oxidative Transformations in Cyclohexanone (B45756) Derivatization
The conversion of the 4-hydroxycyclohexyl group to the desired 4-oxocyclohexyl moiety is a critical step in syntheses that start from 4-aminocyclohexanol. A common and efficient method for this oxidation is the use of a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)-mediated oxidation system.
In a typical procedure, the 4-substituted-acylaminocyclohexanol is dissolved in an organic solvent, and catalytic amounts of TEMPO and sodium bromide are added. nih.gov An aqueous solution of sodium hypochlorite (B82951) is then added dropwise to effect the oxidation. nih.gov The reaction is generally complete when monitored by appropriate analytical techniques, and the 4-substituted-acylaminocyclohexanone product can be isolated and purified. nih.gov For phenyl-substituted benzoyl derivatives, dichloromethane is a preferred solvent for this transformation. nih.gov
Table 2: Oxidation of 4-Acylaminocyclohexanol Derivatives
| Substrate | Oxidizing System | Solvent | Product | Reference |
| N-(4-Hydroxycyclohexyl)benzamide | TEMPO/NaBr/NaClO | Dichloromethane | N-(4-Oxocyclohexyl)benzamide | nih.gov |
| N-(4-Hydroxycyclohexyl)-4-nitrobenzamide | TEMPO/NaBr/NaClO | Dichloromethane | N-(4-Oxocyclohexyl)-4-nitrobenzamide | nih.gov |
| N-(4-Hydroxycyclohexyl)-2-methoxybenzamide | TEMPO/NaBr/NaClO | Dichloromethane | N-(4-Oxocyclohexyl)-2-methoxybenzamide | nih.gov |
Reductive Pathways for N-(4-Oxocyclohexyl)benzamide Precursors
Reductive amination offers an alternative and powerful strategy for the synthesis of N-(4-oxocyclohexyl)benzamide and its analogues. organicchemistrytutor.com This one-pot procedure involves the reaction of a ketone with an amine in the presence of a reducing agent. organicchemistrytutor.com
For the synthesis of the target compound, cyclohexanone can be reacted with benzamide in the presence of a suitable reducing agent. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN), which is selective for the reduction of the intermediate iminium ion over the starting ketone. organicchemistrytutor.com The reaction is typically carried out under slightly acidic conditions (pH ~5) to facilitate the formation of the imine intermediate. organicchemistrytutor.com
The reductive amination of cyclohexanone has been studied with various amines and catalysts. For example, the reaction of cyclohexanone with benzylamine (B48309) has been investigated using gold catalysts supported on various oxides, such as TiO2 and CeO2/TiO2, under hydrogen pressure. d-nb.inforesearchgate.net These studies provide insights into catalyst performance and reaction conditions that can be adapted for the amination with benzamide.
Table 3: Reductive Amination for the Synthesis of N-Substituted Cyclohexylamines
| Ketone | Amine | Reducing Agent/Catalyst | Solvent | Product | Reference |
| Cyclohexanone | Isopropylamine | NaBH3CN | - | N-Isopropylcyclohexylamine | organicchemistrytutor.com |
| Cyclohexanone | Benzylamine | 4 wt% Au/CeO2/TiO2, H2 | Toluene | N-Benzylcyclohexylamine | d-nb.info |
Functional Group Introduction and Modification on the Benzamide Moiety
The pharmacological and chemical properties of N-(4-oxocyclohexyl)benzamide can be modulated by the introduction and modification of functional groups on the benzamide ring. Key examples include the incorporation and subsequent reduction of nitro groups, and the introduction of methoxy substituents.
Nitro Group Functionalization and Reduction
The introduction of a nitro group onto the benzamide ring, typically at the para position, provides a versatile handle for further functionalization. The synthesis of N-(4-oxocyclohexyl)-4-nitrobenzamide can be achieved by the acylation of 4-aminocyclohexanol with 4-nitrobenzoyl chloride, followed by oxidation as described in sections 2.1.1 and 2.1.2. nih.gov
A key transformation of the nitro-functionalized analogue is its reduction to the corresponding amine. This is a crucial step in the synthesis of many biologically active compounds. The reduction of the nitro group in compounds such as 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide can be readily achieved using standard reducing agents. A common method involves catalytic hydrogenation with hydrogen gas in the presence of a palladium catalyst. This reaction typically proceeds with high yield and selectivity for the nitro group reduction, leaving other functional groups intact. The resulting amino group can then be used for further synthetic elaborations. researchgate.net
Table 4: Synthesis and Reduction of Nitro-Functionalized Analogues
| Starting Material | Reagents | Product | Reference |
| 3-Methoxy-4-nitrobenzoic acid, 4-oxocyclohexylamine | Coupling agents | 3-Methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide | |
| 3-Methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide | H2, Pd catalyst | 4-Amino-3-methoxy-N-(4-oxocyclohexyl)benzamide | |
| 2-Chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid, p-nitroaniline | Reflux in DMF | 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | nih.gov |
Methoxy Group Substitution Reactions
The presence of methoxy groups on the benzamide ring can significantly influence the properties of the molecule. The synthesis of methoxy-substituted analogues of N-(4-oxocyclohexyl)benzamide is typically achieved by starting with a pre-functionalized benzoic acid derivative.
For example, the synthesis of 3-methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide begins with 3-methoxy-4-nitrobenzoic acid, which is condensed with 4-oxocyclohexylamine. Similarly, other methoxy-substituted benzamides can be prepared from the corresponding methoxy-benzoic acids or benzoyl chlorides. nih.gov
While direct nucleophilic aromatic substitution (SNAr) to introduce a methoxy group onto an existing N-(4-oxocyclohexyl)benzamide ring is challenging without strong activation, it is theoretically possible. pageplace.de SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to a leaving group on the aromatic ring. libretexts.org Recent research has also explored directed SNAr reactions, where a directing group can facilitate substitution at a specific position. nih.gov However, for the synthesis of simple methoxy-substituted analogues, the use of methoxy-functionalized starting materials is the more common and straightforward approach.
Table 5: Synthesis of Methoxy-Substituted Benzamide Analogues
| Benzoic Acid/Acyl Chloride | Amine | Coupling Method | Product | Reference |
| 3-Methoxy-4-nitrobenzoic acid | 4-Oxocyclohexylamine | Condensation | 3-Methoxy-4-nitro-N-(4-oxocyclohexyl)benzamide | |
| Undec-10-enoic acid | 4-Methoxybenzylamine | DCC/DMAP | N-(4-methoxybenzyl)undec-10-enamide | nih.gov |
| Oleic acid | 4-Methoxybenzylamine | DCC/DMAP | N-(4-methoxybenzyl)oleamide | nih.gov |
Chemodivergent Functionalization Strategies
Chemodivergent synthesis allows for the creation of multiple, distinct products from a single starting material by subtly altering reaction conditions. This approach is particularly valuable in generating libraries of analogues for structure-activity relationship (SAR) studies.
Recent advancements have demonstrated the use of photocatalysis to enable chemodivergent reactions. For instance, a photocatalytic chemodivergent approach has been developed for the selective formation of C–S and C–N bonds in a controlled manner. researchgate.net Another innovative strategy involves a ligand-controlled, palladium-catalyzed chemodivergent functionalization of gem-difluorocyclopropanes with simple ketones. rsc.org By selecting the appropriate ligand, this method can yield either mono-fluorinated terminal alkenes or furans from the same starting materials. rsc.org This level of control is achieved by using enolates as ambident nucleophiles, where the sterically demanding IHept ligand favors mono-defluorinative alkylation, while the slightly less bulky SIPr ligand facilitates the formation of a furan (B31954) ring. rsc.org
Phenols, which are important structural motifs, can also be synthesized through chemodivergent pathways starting from saturated cyclohexanone precursors. researchgate.net This method provides an alternative to traditional electrophilic aromatic substitution and allows for the synthesis of highly substituted phenols under ambient temperature and purple light irradiation. researchgate.net
Cyclohexyl Ring Modification and Derivatization
Modifications to the cyclohexyl ring of N-(4-oxocyclohexyl)benzamide are key to exploring the impact of stereochemistry, heteroatom incorporation, and ketone functionality on the molecule's properties.
The synthesis of specific stereoisomers of cyclohexyl analogues is critical, as chirality often dictates biological activity. A convergent and stereoselective synthesis has been developed to produce chiral cyclopentyl- and cyclohexylamine (B46788) derivatives. nih.govbeilstein-journals.org This method allows for the efficient preparation of 4-substituted analogues with unique three-dimensional structures. nih.govbeilstein-journals.org
Visible-light-enabled photoredox catalysis has emerged as a powerful tool for the stereoselective synthesis of functionalized cyclohexylamine derivatives. rsc.orgresearchgate.net An intermolecular [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones, facilitated by photoredox catalysis, yields highly functionalized cyclohexylamine derivatives with excellent diastereoselectivities. rsc.orgresearchgate.net This protocol is notable for its atom economy, compatibility with various functional groups, and mild reaction conditions. rsc.orgresearchgate.net Furthermore, the introduction of a chiral phosphoric acid (CPA) has enabled an asymmetric version of this cycloaddition, achieving moderate to good enantioselectivity. rsc.orgresearchgate.net
Another approach involves the diastereoselective synthesis of trans-β-amino cyclohexyl ketones from the intramolecular C-alkylation of ω-halo-substituted β-sulfinamido ketones. researchgate.net This reaction proceeds with high yields and diastereoselectivity. researchgate.net
The incorporation of heteroatoms such as nitrogen, oxygen, or sulfur into the cyclohexyl ring can significantly alter the molecule's polarity, reactivity, and biological interactions. algoreducation.comwikipedia.org Heterocyclic compounds, which contain atoms of at least two different elements in their ring structure, are prevalent in nature and in a majority of pharmaceutical drugs. wikipedia.orguomus.edu.iq
Synthetic strategies have been developed to introduce heteroatoms at various positions within the cyclohexyl ring. For example, in the synthesis of tacrine (B349632) analogues, modifications have included introducing additional heteroatoms into the cyclohexyl ring. researchgate.net Research has also explored the replacement of a carbon atom at the 4-position of a cyclohexanone ring with an oxygen atom to create an oxa-analogue. osti.gov
The ketone group on the cyclohexyl ring is a versatile functional handle that can be manipulated to generate a variety of derivatives. biotechacademy.dk Common transformations include reduction, oxidation, and substitution reactions.
Reduction of the ketone can yield the corresponding alcohol, N-(4-hydroxycyclohexyl)benzamide. nih.gov This transformation can be achieved using various reducing agents, and recent advancements have focused on highly enantioselective methods. For instance, iridium complexes with chiral phosphine-diamine ligands have been shown to be highly effective catalysts for the hydrogenation and transfer hydrogenation of cyclohexyl-substituted ketones, achieving high enantiomeric excess (e.e.). rsc.org
The ketone can also undergo rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, which can be used to expand the ring size. msu.edu This reaction proceeds through a cyanohydrin intermediate. msu.edu Additionally, other reactions like the Schmidt rearrangement can be initiated from the ketone. msu.edu The reactivity of the ketone is influenced by the substituents on the cyclohexyl ring, with bulky groups potentially hindering reactions due to steric clashes.
Optimization of Synthetic Pathways for Research Scale Production
Scaling up the synthesis of N-(4-oxocyclohexyl)benzamide and its analogues from laboratory to research-scale production requires careful optimization of reaction conditions to ensure efficiency, safety, and reproducibility.
Key considerations in process development include shortening the number of chemical steps, avoiding chromatographic purification, and using cost-effective and readily available starting materials. researchgate.netrsc.org For example, in the pilot-scale synthesis of a related benzamide derivative, the final amidation coupling was redesigned to eliminate the need for chromatography. researchgate.net
The choice of solvent and catalyst is also critical. Studies on the synthesis of benzamide derivatives have shown that acetonitrile (B52724) can be an optimal solvent for certain reactions, leading to excellent yields under reflux conditions. orientjchem.org The use of heterogeneous catalysts, such as SBA-Pr-SO3H, offers advantages in terms of reusability and environmental friendliness. orientjchem.org
Amide Bond Hydrolysis and Stability Studies
The amide bond in N-(4-Oxocyclohexyl)benzamide is a key reactive site, susceptible to hydrolysis under both acidic and basic conditions. This reaction cleaves the bond between the carbonyl carbon and the nitrogen atom, yielding benzoic acid and 4-aminocyclohexanone. allen.inlibretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. allen.in This is followed by a nucleophilic attack by a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine results in the formation of the carboxylic acid and the corresponding amine salt. allen.inlibretexts.org
In a basic medium, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, directly attacking the carbonyl carbon of the amide. allen.in This forms a tetrahedral intermediate which then collapses, displacing the amide anion. A final proton transfer from the initially formed carboxylic acid to the amine or from the solvent completes the reaction, yielding a carboxylate salt and the amine. allen.inlibretexts.org The rate of hydrolysis can be influenced by the nature of the substituents on both the aromatic ring and the cyclohexyl moiety. Generally, amides are quite stable and require vigorous conditions, such as heating with concentrated mineral acids or alkali hydroxides, for hydrolysis to occur. arkat-usa.org
Table 1: Conditions for Amide Bond Hydrolysis
| Condition | Reagents | Products | Mechanism Highlights |
|---|---|---|---|
| Acidic | Concentrated HCl or H₂SO₄, Water | Benzoic acid and 4-aminocyclohexanone salt | Protonation of carbonyl oxygen increases electrophilicity for water attack. allen.in |
Reactions of the Ketone Functionality
The ketone group on the cyclohexyl ring is a versatile site for a range of chemical transformations, including reduction, oxidation, and condensation reactions.
The carbonyl group of N-(4-Oxocyclohexyl)benzamide can be readily reduced to a secondary alcohol, yielding N-(4-hydroxycyclohexyl)benzamide. This transformation is typically achieved using complex metal hydrides. libretexts.org Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this purpose. libretexts.orgchemguide.co.uk
The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.orglibretexts.org This forms an alkoxide intermediate, which is subsequently protonated during an acidic or aqueous work-up to give the final alcohol product. libretexts.orglibretexts.org The choice of reducing agent and reaction conditions can influence the stereochemistry of the resulting hydroxyl group (axial vs. equatorial). For instance, NaBH₄ reductions are often carried out in alcoholic solvents like methanol (B129727) or ethanol. chemguide.co.uklibretexts.org LiAlH₄ is a more powerful reducing agent and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran. libretexts.orgchemguide.co.uk
Table 2: Reagents for Ketone Reduction
| Reagent | Solvent | Work-up | Product |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Aqueous | N-(4-hydroxycyclohexyl)benzamide |
A patent describes the formation of N-(4-hydroxycycloheptyl)benzamide from the corresponding ketone via bioconversion, which suggests that enzymatic or microbial reduction methods could also be applicable for producing hydroxycyclohexyl analogues. google.com
While ketones are in a relatively high oxidation state, the cyclohexanone ring can undergo oxidation, often leading to ring cleavage. Strong oxidizing agents under harsh conditions can lead to the formation of dicarboxylic acids. For instance, oxidation of cyclohexanone with nitric acid yields adipic acid. A similar Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, could potentially convert the cyclohexanone ring into a caprolactone (B156226) derivative.
Conversely, the corresponding N-(4-hydroxycyclohexyl)benzamide can be oxidized to furnish N-(4-Oxocyclohexyl)benzamide. A patented process details the oxidation of a hydroxycyclohexyl derivative to the corresponding oxocyclohexyl compound using chromic acid. google.com Other modern oxidizing agents like PCC, PDC, or Swern oxidation could also achieve this transformation under milder conditions.
The ketone functionality in N-(4-Oxocyclohexyl)benzamide allows it to participate in various carbonyl condensation reactions. These reactions typically involve the formation of an enolate ion at the α-carbon, which then acts as a nucleophile. vanderbilt.edu
One of the most common condensation reactions is the aldol (B89426) condensation, where the enolate of N-(4-Oxocyclohexyl)benzamide could react with another molecule of itself or a different carbonyl compound in the presence of an acid or base catalyst. vanderbilt.eduscribd.com This would result in the formation of a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. Research on structurally related compounds, such as 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, has demonstrated the feasibility of aldol reactions on the 4-oxocyclohexyl ring system. mdpi.com
Other condensation reactions, such as the Wittig reaction, would allow for the conversion of the carbonyl group into an alkene.
Nucleophilic and Electrophilic Substitution Reactions
The aromatic ring of N-(4-Oxocyclohexyl)benzamide is susceptible to electrophilic substitution, while nucleophilic substitution is less common on the unsubstituted benzene ring but can occur under specific conditions or on substituted derivatives.
Electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring. savemyexams.comyoutube.com The N-acyl group (-NHCO-R) is a deactivating, ortho-, para-directing group. The nitrogen's lone pair can donate electron density to the ring through resonance, favoring substitution at the ortho and para positions. However, the inductive effect of the carbonyl group withdraws electron density, deactivating the ring towards electrophilic attack compared to benzene. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require forcing conditions and would be expected to yield predominantly the para-substituted product due to the steric hindrance of the large N-(4-oxocyclohexyl)amido group at the ortho positions.
Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups on the aromatic ring and a good leaving group. encyclopedia.pub For N-(4-Oxocyclohexyl)benzamide itself, this reaction is unlikely. However, if the benzene ring were substituted with, for example, a nitro group ortho or para to a halogen, nucleophilic substitution would become feasible.
Radical Reaction Pathways and Mechanistic Insights
The involvement of N-(4-Oxocyclohexyl)benzamide in radical reactions is less documented but theoretically possible at several sites. Radical reactions are characterized by the involvement of species with unpaired electrons and often proceed via chain reaction mechanisms involving initiation, propagation, and termination steps. libretexts.org
The benzylic-like C-H bonds on the cyclohexyl ring, specifically those alpha to the carbonyl group, could be sites for radical abstraction. Under radical-initiating conditions (e.g., using AIBN or benzoyl peroxide), a radical could be formed at the C2 or C6 position of the cyclohexyl ring. This radical could then participate in various reactions, such as addition to alkenes or alkynes. beilstein-journals.org
Table 3: Potential Reactive Sites in N-(4-Oxocyclohexyl)benzamide
| Functional Group | Type of Reaction | Potential Products/Intermediates |
|---|---|---|
| Amide | Hydrolysis | Benzoic acid, 4-aminocyclohexanone |
| Ketone | Reduction | N-(4-hydroxycyclohexyl)benzamide |
| Ketone | Condensation | β-hydroxy ketone, α,β-unsaturated ketone |
| Benzene Ring | Electrophilic Substitution | Ortho- and para-substituted derivatives |
Advanced Spectroscopic and Analytical Characterization Techniques in Structural Elucidation
High-Resolution Chromatographic Separations
Chromatographic techniques are essential for verifying the purity of 4-(4-Oxocyclohexyl)benzamide and for monitoring its synthesis.
Chirality is a key consideration in the analysis of many pharmaceutical and chemical compounds. However, this compound is an achiral molecule. It possesses a plane of symmetry that bisects the cyclohexanone (B45756) ring and the para-substituted aromatic ring, meaning it is superimposable on its mirror image and does not exist as enantiomers. Consequently, chiral HPLC, a technique designed to separate stereoisomers, is not applicable for the resolution of the parent compound itself. beilstein-journals.org
This technique would, however, be indispensable for analyzing chiral derivatives of the compound. For instance, if the ketone at the 4-position of the cyclohexyl ring were stereoselectively reduced to a hydroxyl group, it would create a chiral center. The resulting (R)- or (S)-4-(4-hydroxycyclohexyl)benzamide enantiomers could then be separated and quantified using chiral HPLC. mdpi.com Such a separation would typically employ a chiral stationary phase (CSP) to achieve differential interaction with each enantiomer.
Table 1: Typical Chiral Stationary Phases (CSPs) for Separation of Chiral Analogs
| CSP Type | Common Trade Names | Principle of Separation | Potential Applicability |
|---|---|---|---|
| Polysaccharide-based | Chiralpak®, Chiralcel® | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and steric interactions. | High success rate for a broad range of chiral compounds, including those with hydroxyl and amide groups. mdpi.com |
| Pirkle-type | (R,R)-Whelk-O®, DACH-DNB | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the electron-deficient/electron-rich CSP. | Effective for molecules containing aromatic rings and hydrogen bond donors/acceptors. |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Inclusion complexation, ionic interactions, and hydrogen bonding within the macrocyclic cavity of the CSP. | Broad enantioselectivity for polar and ionizable compounds. |
Thin-layer chromatography (TLC) serves as a rapid, simple, and effective tool for monitoring the progress of chemical reactions in real-time, such as the synthesis of this compound. iitg.ac.in For example, during the amide formation from 4-(4-oxocyclohexyl)benzoic acid and an amine source, small aliquots of the reaction mixture can be spotted onto a TLC plate at various time intervals. semanticscholar.orggoogle.com
By observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product, a chemist can determine when the reaction is complete. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is dependent on the compound's polarity. The less polar a compound, the higher its Rf value in a given polar eluent system.
Table 2: Predicted TLC Monitoring of a Hypothetical Synthesis Eluent System: 1:1 Ethyl Acetate/Hexane on Silica Gel Plate
| Compound | Predicted Polarity | Predicted Rf Value | Observation |
|---|---|---|---|
| 4-(4-oxocyclohexyl)benzoic acid (Starting Material) | High (due to carboxylic acid) | ~0.2 | Spot diminishes over time. |
| This compound (Product) | Medium (amide is less polar than carboxylic acid) | ~0.5 | New spot appears and intensifies over time. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the para-substituted aromatic ring is expected to show a characteristic AA'BB' system, appearing as two distinct doublets. The two protons of the primary amide (-CONH₂) would typically appear as a single broad signal due to exchange and quadrupole effects, integrating to two protons. The protons on the cyclohexanone ring are more complex. The four protons alpha to the carbonyl group (positions 2, 6) and the four protons beta to the carbonyl (positions 3, 5) would give rise to signals in the aliphatic region. Due to the chair conformation of the ring, the axial and equatorial protons are chemically non-equivalent and would be expected to show complex splitting patterns, though these may be broadened by conformational exchange at room temperature.
The ¹³C NMR spectrum would provide complementary information, showing distinct signals for the two carbonyl carbons (ketone and amide), the four unique aromatic carbons, and the three unique carbons of the cyclohexyl ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Solvent: CDCl₃
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Amide (2H, -NH ₂) | 6.0 - 7.5 (broad s) | Ketone C =O | ~210 |
| Aromatic (2H, d, J ≈ 8.5 Hz) | ~7.80 | Amide C =O | ~169 |
| Aromatic (2H, d, J ≈ 8.5 Hz) | ~7.50 | Aromatic C -C=O | ~140 |
| Cyclohexyl (1H, tt) | ~2.90 | Aromatic C -CONH₂ | ~133 |
| Cyclohexyl (4H, m) | ~2.50 | Aromatic C H | ~128 |
| Cyclohexyl (4H, m) | ~2.20 | Aromatic C H | ~127 |
| Cyclohexyl C -Ar | ~45 | ||
| Cyclohexyl C H₂ (α to C=O) | ~40 | ||
| Cyclohexyl C H₂ (β to C=O) | ~30 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and to gain structural insights from the compound's fragmentation pattern. The molecular formula of this compound is C₁₃H₁₅NO₂, giving it a monoisotopic mass of approximately 217.11 g/mol . bldpharm.com
Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 217 would be formed. Subsequent fragmentation provides a structural fingerprint. Key fragmentation pathways for amides and ketones are well-established. libretexts.orguni-saarland.de For this compound, characteristic fragments would likely arise from the cleavage of the amide bond and alpha-cleavage relative to the ketone. The formation of the benzoyl cation is a very common fragmentation pathway for benzamide (B126) derivatives. researchgate.net
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Predicted m/z | Fragment Structure/Identity | Fragmentation Pathway |
|---|---|---|
| 217 | [C₁₃H₁₅NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 200 | [M - NH₃]⁺˙ | Loss of ammonia (B1221849) |
| 121 | [C₇H₇NO]⁺˙ | Cleavage of the bond between the phenyl and cyclohexyl rings |
| 120 | [C₇H₆NO]⁺ | Loss of a hydrogen radical from the m/z 121 fragment |
| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C-N amide bond |
| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Spectroscopic methods that probe the interaction of molecules with electromagnetic radiation are critical for identifying the functional groups present.
Infrared (IR) spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of the bonds within this compound. nist.gov The spectrum would be dominated by strong absorptions from the two carbonyl groups and the N-H bonds of the primary amide. The C=O stretch of the aliphatic ketone and the C=O stretch of the conjugated amide (Amide I band) are expected to appear as two distinct, strong peaks. The N-H stretching of the primary amide typically appears as a doublet in the region of 3400-3100 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. research-solution.com The absorption profile is primarily dictated by the benzamide chromophore. Expected absorptions include an intense π → π* transition associated with the aromatic system and weaker n → π* transitions associated with the non-bonding electrons of the oxygen atoms in the two carbonyl groups.
Table 5: Predicted Spectroscopic Data for Functional Group Analysis
| Infrared (IR) Spectroscopy | Ultraviolet-Visible (UV-Vis) Spectroscopy | ||
|---|---|---|---|
| Functional Group | Predicted Wavenumber (cm⁻¹) | Transition | Predicted λmax (nm) |
| N-H Stretch (primary amide) | 3350 and 3180 (two bands) | π → π* (aromatic) | ~225 |
| C-H Stretch (aromatic) | 3100 - 3000 | n → π* (amide C=O) | ~270 |
| C-H Stretch (aliphatic) | 2950 - 2850 | n → π* (ketone C=O) | ~285 |
| C=O Stretch (ketone) | ~1715 | ||
| C=O Stretch (Amide I) | ~1660 | ||
| N-H Bend (Amide II) | ~1620 | ||
| C=C Stretch (aromatic) | 1600, 1450 |
Computational and Theoretical Investigations of N 4 Oxocyclohexyl Benzamide
Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity
No specific quantum mechanical calculations detailing the electronic properties (such as HOMO-LUMO gap, electrostatic potential maps, or charge distribution) or reactivity indices (like Fukui functions) for 4-(4-Oxocyclohexyl)benzamide have been published. Such studies would typically employ methods like Hartree-Fock or post-Hartree-Fock calculations to provide insight into the molecule's stability, reactivity hotspots, and electronic behavior.
Molecular Docking Studies for Ligand-Target Interactions in Model Systems
There are no available molecular docking studies that investigate the binding of this compound to any specific biological target. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial in drug discovery for screening potential drug candidates against protein targets. mdpi.com However, no research has documented the application of this method to this compound.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics
No molecular dynamics simulation studies for this compound were found in the reviewed literature. MD simulations are powerful computational methods used to analyze the physical movements of atoms and molecules over time. These simulations could provide detailed information on the conformational flexibility of the oxocyclohexyl and benzamide (B126) moieties, the stability of its different conformers, and the dynamics of its interaction with potential binding partners.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
A search for Quantitative Structure-Activity Relationship (QSAR) models specifically developed for or including this compound yielded no results. QSAR studies are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com While numerous QSAR studies have been conducted on various classes of benzamide derivatives to guide the design of new compounds with enhanced activities, none were found to specifically analyze this compound. mdpi.comnih.govunair.ac.id
Density Functional Theory (DFT) for Spectroscopic and Energetic Analysis
There is no published research applying Density Functional Theory (DFT) to analyze the spectroscopic and energetic properties of this compound. DFT is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. researchgate.netnih.gov It is often employed to predict vibrational frequencies (for IR and Raman spectra), NMR chemical shifts, and thermodynamic properties like enthalpy of formation. researchgate.net While DFT studies on the parent molecule, benzamide, and other derivatives exist, specific energetic and spectroscopic analyses for the title compound are not available. researchgate.netnih.gov
Structure Activity Relationship Sar Studies of N 4 Oxocyclohexyl Benzamide Derivatives
Impact of Benzamide (B126) Moiety Substitutions on Biological Activity
The benzamide moiety is a crucial component of the N-(4-Oxocyclohexyl)benzamide scaffold, playing a significant role in target binding through various non-covalent interactions. Modifications to the aromatic ring can profoundly influence the compound's biological profile through electronic and steric effects.
Electronic Effects of Aromatic Substituents
The electronic properties of substituents on the benzamide's aromatic ring can significantly alter the molecule's interaction with its biological target. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the amide carbonyl and the aromatic pi-system, thereby affecting hydrogen bonding capabilities and pi-stacking interactions.
In related bis-benzamide series developed as inhibitors of androgen receptor–coactivator interaction, the electronic nature of substituents on the N-terminal benzamide ring was found to be a critical determinant of activity. A study demonstrated that a nitro group, a strong electron-withdrawing group, at the N-terminus was essential for the biological activity of these compounds. drughunter.com Replacement of the nitro group with a hydrogen or an amino group led to a significant reduction or complete loss of inhibitory activity. drughunter.com This suggests that the electron-deficient nature of the aromatic ring is crucial for target engagement in that specific context.
Table 1: Illustrative Impact of N-Terminal Benzamide Substituents on Antiproliferative Activity in LNCaP Cells (Data from a Bis-Benzamide Series) drughunter.com
| Compound ID | N-Terminal Substituent | Antiproliferative Activity |
| D2 | Nitro | Active |
| 3 | Hydrogen | Inefficient |
| 4 | Amino | Inefficient |
| 5a | N-acetyl | No activity |
This table is illustrative and based on data from a related bis-benzamide series to demonstrate the principle of electronic effects.
Steric Factors in the Anilide Moiety
The size and placement of substituents on the anilide (in this case, the benzamide) moiety can introduce steric hindrance that may either enhance or diminish biological activity. The optimal steric profile depends on the topology of the target's binding site. In some cases, bulky substituents can be beneficial if they occupy a specific hydrophobic pocket, while in other instances, they may cause steric clashes that prevent optimal binding.
Research on a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) showed that less steric substitution on the aniline (B41778) part of the molecule was generally favorable for larvicidal activity. baranlab.org This suggests that smaller substituents may reduce obstacles for the compound binding to its target receptor, leading to an increase in activity. baranlab.org This principle can be extrapolated to the N-(4-Oxocyclohexyl)benzamide scaffold, where the size of substituents on the benzamide ring would need to be carefully considered to ensure a good fit within the biological target.
Role of the Cyclohexyl Ring and its Modifications
The 4-oxocyclohexyl ring is not merely a linker but an integral part of the pharmacophore. Its conformation, substitution, and the presence and position of the ketone group are all critical factors influencing biological activity.
Conformational Flexibility and Ring Substitution Effects
Substitutions on the cyclohexyl ring can influence its conformational preference and introduce new points of interaction. In a study of N-[4-(alkyl)cyclohexyl]-substituted benzamides, the introduction of alkyl groups such as tert-butyl and ethyl at the 4-position was explored for anti-inflammatory and analgesic activities. While this series lacks the oxo group, it highlights that substitution on the cyclohexyl ring is a viable strategy for modulating biological effects.
In a different context, studies on acetazolamide (B1664987) analogs as inhibitors of bacterial carbonic anhydrases revealed that cycloalkane modifications on a related scaffold were important for activity. For instance, a cyclohexane (B81311) derivative was found to be the most potent in a series against the Efγ-CA isoform. nih.gov Increasing the alkyl branching on the cyclohexane ring, however, sometimes reduced the binding affinity, indicating a sensitive SAR. nih.gov
Table 2: Illustrative Effect of Cycloalkane Modifications on Inhibition of Efγ-CA (Data from an Acetazolamide Analog Series) nih.gov
| Analog | Cycloalkane Moiety | Efγ-CA Ki (nM) |
| 11 | Cyclohexane | 131.1 |
| 12 | 1-Methylcyclohexane | >200 |
| 13 | 4-Methylcyclohexane | >200 |
This table is illustrative and based on data from a related acetazolamide analog series to demonstrate the principle of cyclohexyl ring substitution effects.
Influence of Ketone Group Position and Oxidation State
The ketone group at the 4-position of the cyclohexyl ring is a key feature. Its carbonyl oxygen can act as a hydrogen bond acceptor, which can be a critical interaction for anchoring the molecule in a protein's binding site. Molecular docking studies of a cyclohexanone (B45756) derivative, 2-acetylcyclohexanone, as an FtsZ inhibitor, showed that the oxygen from the cyclohexyl carbonyl group could form a hydrogen bond with an asparagine residue (Asn263) in the binding site. baranlab.org This highlights the potential importance of the ketone's hydrogen-bonding capacity for biological activity.
The position of the ketone is also likely to be important. Moving the ketone from the 4-position to the 2- or 3-position would significantly alter the geometry of the molecule and the location of the hydrogen bond acceptor, which would be expected to have a substantial impact on activity. Furthermore, the oxidation state of this position is critical. Reduction of the ketone to a hydroxyl group would change its electronic properties from a hydrogen bond acceptor to both a donor and an acceptor, and would also introduce a new chiral center, leading to stereoisomers with potentially different biological activities.
Bioisosteric Replacements and Their Pharmacological Impact
Bioisosteric replacement is a powerful strategy in medicinal chemistry to optimize physicochemical and pharmacological properties. For the N-(4-Oxocyclohexyl)benzamide scaffold, both the amide bond and the ketone group are potential targets for bioisosteric modification.
Common bioisosteres for an amide bond include various five-membered heterocyclic rings such as oxadiazoles, triazoles, and imidazoles. u-tokyo.ac.jp These rings can mimic the hydrogen bonding properties and the planarity of the amide group while often offering improved metabolic stability. u-tokyo.ac.jp For instance, the replacement of an amide with a 1,2,4-oxadiazole has been successfully employed to improve the pharmacokinetic properties of dipeptidyl peptidase-4 (DPP-4) inhibitors. cambridgemedchemconsulting.com Reversing the amide bond to create an anilide has also been explored in related systems, which was found to retain central dopamine (B1211576) antagonist activity, suggesting that anilides can have similar affinities for certain receptors as their benzamide counterparts. nih.gov
The ketone group on the cyclohexyl ring can also be replaced with various bioisosteres to modulate properties such as polarity, hydrogen bonding capability, and metabolic stability. Some potential bioisosteric replacements for a ketone include:
Oximes: These can be readily synthesized from ketones and introduce a hydroxyl group that can act as a hydrogen bond donor. nih.gov Oximes have been shown to have comparable activity to ketones in some biological systems. nih.gov
Oxetanes: These four-membered heterocycles are considered valuable carbonyl replacement groups. They are metabolically stable and can lead to lower lipophilicity compared to gem-dimethyl groups, which can be beneficial for pharmacokinetic profiles. cambridgemedchemconsulting.comdigitellinc.com
gem-Difluoro group (-CF2-): The replacement of a carbonyl with a difluoromethylene group is a common strategy. The C-F bonds are highly polarized and can mimic the electrostatic potential of a carbonyl group, while often increasing metabolic stability. researchgate.net
The choice of a specific bioisostere would depend on the desired changes in the molecule's properties and the specific interactions required for activity at its biological target.
Stereochemical Considerations in Activity Modulation
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets. For derivatives of N-(4-Oxocyclohexyl)benzamide, the stereochemistry of the cyclohexyl ring is a key factor that can significantly modulate their pharmacological activity. The cyclohexane ring can exist in different conformations, and the substituents on the ring can be oriented in either cis (on the same side) or trans (on opposite sides) configurations relative to each other. This seemingly subtle difference in spatial arrangement can lead to profound differences in binding affinity and efficacy.
Research into structurally related compounds has often highlighted a preference for a specific stereoisomer to achieve optimal biological activity. For instance, in the development of novel mGluR5 negative allosteric modulators, a series of trans-1,3-cyclohexyl diamides was discovered and characterized, suggesting that the trans orientation of the amide groups on the cyclohexane ring is favorable for this particular activity. nih.gov
Similarly, a structure-activity relationship study of N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652), a negative allosteric modulator of the dopamine D2 receptor, explicitly defined the trans configuration of the cyclohexyl linker as a key structural feature. nih.gov The defined stereochemistry in this active compound underscores the importance of the spatial relationship between the pharmacophoric groups attached to the cyclohexyl ring for effective interaction with the receptor. nih.gov
While direct comparative studies on the cis and trans isomers of 4-(4-Oxocyclohexyl)benzamide itself are not extensively available in the public domain, the consistent emphasis on the trans configuration in related active benzamide derivatives strongly suggests that this stereochemical arrangement is often crucial for desired pharmacological effects. The trans isomer typically provides a more linear and extended conformation, which may be more complementary to the binding site of the target protein. In contrast, the cis isomer would adopt a more bent or folded conformation, which might not fit as effectively into the same binding pocket or could introduce steric clashes.
The preference for a specific stereoisomer can be attributed to the highly specific nature of drug-receptor interactions. The binding pockets of proteins are chiral environments, and therefore, they can differentiate between stereoisomers of a ligand. The precise orientation of key functional groups, such as the benzamide moiety and any substituents on the cyclohexyl ring, is critical for establishing the necessary hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that govern binding affinity and subsequent biological response.
Table of Stereochemical Preference in Related Benzamide Derivatives
| Compound Series | Target | Preferred Stereochemistry | Reference |
| 1,3-Cyclohexyl amide derivatives | mGluR5 | trans | nih.gov |
| N-((4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide | Dopamine D2 Receptor | trans | nih.gov |
Mechanistic Studies of N 4 Oxocyclohexyl Benzamide in Biological Model Systems
Molecular Interactions with Protein Targets
The biological effects of N-(4-Oxocyclohexyl)benzamide are believed to be mediated through its direct interaction with specific protein targets, including enzymes and receptors. This section outlines the current understanding of these molecular interactions.
Cyclooxygenase-II (COX-2) Inhibition:
Histone Deacetylase (HDAC) Inhibition:
Histone deacetylase inhibitors (HDACIs) are a class of anticancer agents. Benzamide (B126) derivatives have emerged as a significant structural class of HDACIs. The inhibitory mechanism often involves the interaction of the benzamide moiety with the zinc ion in the active site of the HDAC enzyme. SAR studies on aminophenyl benzamide derivatives have highlighted that hydrophobic character is crucial for their HDAC inhibitory activity, and the presence of hydrogen bond donating groups positively contributes to this inhibition. For some novel benzamide derivatives, IC50 values for HDAC inhibition have been observed in the range of 2-50 μM. The structure of N-(4-Oxocyclohexyl)benzamide, with its cyclohexyl and benzamide groups, suggests potential for interaction with the hydrophobic regions of the HDAC active site.
Alpha-Glucosidase and Alpha-Amylase Inhibition:
Inhibitors of α-glucosidase and α-amylase are important in the management of type 2 diabetes by controlling postprandial hyperglycemia. These enzymes are responsible for the breakdown of carbohydrates in the intestine. Various heterocyclic compounds, including those with benzamide-related structures, have shown potent inhibitory activity against these enzymes. For instance, novel 1,2-benzothiazine derivatives have demonstrated α-glucosidase inhibition with IC50 values that are more potent than the standard drug, acarbose. Similarly, studies on benzoic acid and its derivatives have shown that substitutions on the benzene (B151609) ring can significantly influence α-amylase inhibitory activity, with IC50 values for some derivatives reported in the millimolar range. The N-(4-Oxocyclohexyl)benzamide structure could potentially interact with the active sites of these enzymes, although specific inhibitory data is not available.
Below is an interactive data table summarizing the IC50 values for various benzamide derivatives against the aforementioned enzymes, providing a comparative context for the potential activity of N-(4-Oxocyclohexyl)benzamide.
| Enzyme Target | Compound Class | Reported IC50 Range |
| COX-2 | Methanesulfonamide analogues of rofecoxib | 0.9 μM and higher |
| Histone Deacetylase | Novel benzamide derivatives | 2 - 50 μM |
| Alpha-Glucosidase | 1,2-Benzothiazine derivatives | Potentially more potent than acarbose |
| Alpha-Amylase | Benzoic acid derivatives | 17.30 - 52.35 mM |
Note: The data presented are for structurally related compounds and not for N-(4-Oxocyclohexyl)benzamide itself.
Dopamine (B1211576) Receptor Binding:
Benzamide derivatives are a well-established class of compounds that interact with dopamine receptors, particularly the D2 subtype. The binding affinity of these compounds is influenced by the nature of the substituents on the benzamide core. Quantitative structure-activity relationship (QSAR) studies on 6-methoxy benzamides have indicated that hydrophobic substituents at certain positions can increase the binding affinity for the D2 receptor. The affinity of various benzamide analogues for D2 and D3 receptors has been explored, with some compounds demonstrating high affinity and selectivity. The N-(4-Oxocyclohexyl)benzamide structure, featuring a bulky hydrophobic cyclohexyl group, may contribute to its binding affinity at dopamine receptors.
NMDA NR2B Receptor Antagonism:
Antagonists of the N-methyl-D-aspartate (NMDA) receptor, particularly those selective for the NR2B subunit, have therapeutic potential in various neurological disorders. Structural features of antagonists play a crucial role in their binding kinetics and potency. While specific data for N-(4-Oxocyclohexyl)benzamide is lacking, the general structure-activity relationships of NMDA receptor antagonists suggest that the conformation and nature of substituent groups are key determinants of activity.
The following table provides a summary of the binding affinities (Ki) for representative benzamide derivatives at dopamine receptors, offering a reference for the potential receptor binding profile of N-(4-Oxocyclohexyl)benzamide.
| Receptor Target | Compound Class | Reported Ki Range |
| Dopamine D2 Receptor | 6-Methoxy benzamides | High affinity (specific Ki values vary) |
| Dopamine D3 Receptor | Benzolactam derivatives | High affinity (specific Ki values vary) |
Note: The data presented are for structurally related compounds and not for N-(4-Oxocyclohexyl)benzamide itself.
Cellular Pathway Modulation in In Vitro Assays
The interaction of N-(4-Oxocyclohexyl)benzamide with its molecular targets can trigger a cascade of events within cells, leading to the modulation of various cellular pathways. This section explores the effects of this compound on key cellular processes as observed in in vitro assay systems.
N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Studies using declopramide, a related N-substituted benzamide, have demonstrated that these compounds can trigger the mitochondrial pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9. The activation of this caspase cascade ultimately results in the execution of the apoptotic program.
Furthermore, it has been observed that the induction of apoptosis by these benzamides can be independent of the tumor suppressor protein p53. This is significant as many cancers have mutations in the p53 gene, rendering them resistant to certain chemotherapeutic agents. The ability to induce apoptosis in a p53-independent manner suggests a potential therapeutic advantage. In addition to apoptosis, some N-substituted benzamides have been shown to cause a cell cycle block at the G2/M phase.
While direct studies on N-(4-Oxocyclohexyl)benzamide are not available, the established pro-apoptotic activity of structurally similar compounds in cancer cell lines such as the human promyelocytic leukemia cell line HL60 suggests that it may also possess the ability to induce apoptosis through similar mechanisms.
The metabolic processing of chemical compounds within cells can sometimes lead to the formation of reactive intermediates. These highly reactive species can covalently bind to and modify cellular macromolecules such as proteins and DNA, potentially leading to cellular dysfunction and toxicity. At present, there is no specific information available in the reviewed scientific literature regarding the formation of reactive intermediates from N-(4-Oxocyclohexyl)benzamide and their subsequent modulation of cellular components. Further research is required to investigate this aspect of its cellular activity.
Biochemical Investigations of Metabolic Transformations
The metabolic fate of a compound, including its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety profile. The biotransformation of xenobiotics is primarily carried out by a series of enzymatic reactions that aim to increase their water solubility and facilitate their elimination from the body.
Currently, there is a lack of specific published studies detailing the biochemical investigations of the metabolic transformations of N-(4-Oxocyclohexyl)benzamide. Such studies would typically involve in vitro experiments using liver microsomes or hepatocytes, as well as in vivo studies in animal models, to identify the major metabolic pathways and the resulting metabolites. Understanding the metabolism of N-(4-Oxocyclohexyl)benzamide is essential for a comprehensive assessment of its pharmacological profile.
Applications in Advanced Chemical and Drug Discovery Research
Utility as a Versatile Synthetic Building Block
The structure of 4-(4-Oxocyclohexyl)benzamide is characterized by two key functional groups: a ketone and an amide. This duality provides chemists with multiple reactive sites for elaboration, establishing the compound as a versatile synthetic building block. The ketone group is susceptible to a wide range of nucleophilic additions and condensation reactions, while the amide group, though generally stable, can be subjected to hydrolysis or reduction under specific conditions.
The cyclohexane (B81311) ring offers a three-dimensional (3D) scaffold, which is increasingly sought after in medicinal chemistry to explore new chemical space beyond traditional flat aromatic structures. The presence of the ketone allows for the introduction of various substituents and the construction of more complex cyclic and heterocyclic systems. For instance, reactions at the carbonyl group can lead to the formation of alcohols, amines, and carbon-carbon bonds, significantly increasing molecular diversity. The stereochemistry of the cyclohexane ring can also be controlled or modified during synthesis, allowing for the preparation of specific stereoisomers, a critical aspect in the development of chiral drugs.
Intermediate in Complex Molecule Synthesis (e.g., Cariprazine)
One of the most significant applications of scaffolds related to this compound is their role as key intermediates in the synthesis of complex pharmaceutical agents. A prominent example is the antipsychotic drug Cariprazine. eurekaselect.comresearchgate.netresearchgate.net Various patented and commercially viable synthetic routes for Cariprazine start from derivatives of 4-oxocyclohexane. eurekaselect.comgoogle.comwipo.int
For instance, a common synthetic approach begins with a structurally similar compound, N-(4-oxocyclohexyl)acetamide. eurekaselect.comresearchgate.net This starting material undergoes a series of chemical transformations, which may include Wittig-Horner reactions, reductions, and amidation, to construct the final complex structure of Cariprazine. eurekaselect.com The 4-oxocyclohexyl core is a crucial component that forms the central cyclohexyl ring in the final drug molecule, linking the aromatic piperazine (B1678402) moiety to the dimethylurea group. The trans stereochemistry of the final product is often established in the synthetic steps originating from this intermediate. researchgate.netresearchgate.net The use of this intermediate highlights the industrial importance of the 4-oxocyclohexyl scaffold in producing intricate and therapeutically relevant molecules.
Development of Probe Molecules for Biological Pathway Elucidation
While direct reports on the use of this compound as a biological probe are not extensively documented, its structure presents a suitable scaffold for the design and synthesis of such tools. Chemical probes are essential for studying biological pathways, requiring a molecule that can interact with a specific target (like a protein) and a reporter tag (such as a fluorescent dye or an affinity label) for detection.
The benzamide (B126) portion of this compound can be designed to bind to a specific biological target, as benzamide derivatives are known to interact with various enzymes and receptors. The 4-oxocyclohexyl ring provides a non-aromatic, conformationally flexible linker. Crucially, the ketone functional group serves as a convenient handle for attaching reporter tags or photo-reactive groups through straightforward chemical reactions without significantly altering the core structure responsible for target binding. This adaptability makes it a promising candidate for the development of activity-based probes to investigate enzyme function or to identify novel drug targets.
Preclinical Compound Library Development and Screening
Preclinical compound libraries are collections of diverse small molecules used in high-throughput screening (HTS) to identify new hit compounds in the early stages of drug discovery. The structural attributes of this compound make it an attractive candidate for inclusion in such libraries. Its synthesis is straightforward, and its functional groups allow for the rapid generation of a large number of analogs with diverse physicochemical properties.
Screening libraries often prioritize molecules with three-dimensional features and novel scaffolds to increase the chances of finding hits for challenging biological targets. The cyclohexane core of this compound provides this desirable 3D geometry. While its direct inclusion in specific commercial libraries is not always publicly detailed, related N-cyclohexyl benzamide structures are found within screening collections. Data from screening campaigns involving such compounds would typically be deposited in public databases like PubChem BioAssay, which houses screening data for a vast number of small molecules. nih.gov The amenability of this scaffold to diversification makes it a valuable component for generating libraries aimed at exploring a wide range of biological activities.
Interactive Data Table: Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 140945-81-7 |
| Appearance | White to off-white solid |
| Melting Point | 185-187 °C |
| Solubility | Soluble in DMSO and Methanol (B129727) |
Future Research Trajectories and Challenges
Exploration of Novel Synthetic Pathways for Scalability and Sustainability
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern pharmaceutical and materials chemistry. For 4-(4-Oxocyclohexyl)benzamide, future research will likely focus on moving beyond traditional amide bond formation methods, which often rely on stoichiometric coupling reagents leading to significant waste. The American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable has identified the catalytic formation of amide bonds as a key area for green chemistry. sigmaaldrich.com
A significant avenue of exploration lies in the realm of catalytic methods . This includes the use of transition metal catalysts and organocatalysts that can facilitate the direct amidation of carboxylic acids or their derivatives under milder conditions. merckmillipore.com Furthermore, biocatalysis offers a particularly promising sustainable alternative. rsc.orgresearchgate.net Enzymes such as lipases and engineered amide bond synthetases can operate in aqueous media under ambient temperature and pressure, minimizing energy consumption and the use of hazardous organic solvents. rsc.orgnih.govrsc.org The application of biocatalysis to substrates like 4-(4-oxocyclohexyl)benzoic acid and ammonia (B1221849) or its equivalent represents a key research direction. acs.orgacs.org
However, challenges in this area include the substrate specificity of enzymes, which may require protein engineering to accommodate the unique structure of this compound precursors. Catalyst deactivation and the need for efficient catalyst recovery and reuse are also hurdles to achieving truly scalable and cost-effective processes.
| Synthetic Approach | Key Features | Advantages | Challenges |
|---|---|---|---|
| Traditional Coupling Reagents | Use of stoichiometric reagents like carbodiimides. | Well-established and versatile. | Poor atom economy, significant waste generation. |
| Catalytic Amidation | Employment of transition metal or organocatalysts. | Improved atom economy, milder reaction conditions. | Catalyst cost, potential for metal contamination. |
| Biocatalytic Synthesis | Use of enzymes like lipases or amide bond synthetases. rsc.orgnih.gov | High selectivity, environmentally benign conditions, reduced waste. rsc.org | Enzyme stability, substrate specificity, potential for low reaction rates. |
Deeper Understanding of Conformational Dynamics and Their Influence on Interactions
The conformational flexibility of the cyclohexyl ring in this compound is a critical determinant of its three-dimensional shape and, consequently, its interaction with biological macromolecules. The cyclohexane (B81311) ring predominantly exists in a low-energy chair conformation to minimize angle and torsional strain. wikipedia.orglibretexts.orgbyjus.com It can, however, undergo a "ring flip" to an alternative chair conformation, passing through higher energy intermediates such as the twist-boat and boat conformations. lscollege.ac.inyoutube.com The presence of the oxo group at the 4-position influences the energy landscape of this process.
Future research should aim to elucidate the precise energy barriers between these conformers for this compound. This can be achieved through a combination of advanced spectroscopic techniques, such as dynamic NMR spectroscopy at low temperatures, and high-level computational chemistry methods. nih.gov Understanding how the equilibrium between different conformers is affected by solvent and temperature will be crucial.
A key challenge is to correlate these conformational dynamics with biological activity. The orientation of the benzamide (B126) moiety relative to the cyclohexyl ring will differ between conformers, which in turn will affect how the molecule fits into a binding pocket of a protein. The interplay between the carbonyl group of the cyclohexane and potential hydrogen bond donors or acceptors in a receptor site is also a critical area for investigation.
| Cyclohexane Conformation | Relative Energy (kcal/mol) | Key Strain Features |
|---|---|---|
| Chair | 0 (most stable) | Minimal angle and torsional strain. libretexts.org |
| Twist-Boat | ~5.5 | Some torsional and steric strain. lscollege.ac.in |
| Boat | ~6.9 | Significant torsional and steric (flagpole) strain. lscollege.ac.inyoutube.com |
| Half-Chair | ~10.8 (transition state) | High angle and torsional strain. lscollege.ac.in |
Predictive Modeling for Structure-Activity Relationships in Undiscovered Biological Systems
Predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are invaluable tools in modern drug discovery for forecasting the biological activity of novel compounds. For this compound and its yet-to-be-synthesized derivatives, developing robust QSAR models could guide the design of molecules with enhanced potency and selectivity for various biological targets. nih.govnih.govijddd.com
Future research in this area will involve the generation of a dataset of this compound analogs with experimentally determined biological activities. This data will be used to build and validate QSAR models based on a wide range of molecular descriptors, including electronic, steric, and hydrophobic parameters. chemijournal.com These models could then be used to screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.
A significant challenge lies in the development of models that are predictive for biological systems that have not yet been explored. This requires the use of advanced machine learning algorithms and a deep understanding of the underlying molecular recognition principles. Furthermore, the integration of predictive toxicology models will be essential to assess the potential for adverse effects early in the discovery process, reducing late-stage attrition of drug candidates. nih.govfrontiersin.org
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic | Partial charges, dipole moment, HOMO/LUMO energies. | Electron distribution and reactivity. |
| Steric | Molecular weight, volume, surface area, shape indices. | Size and shape of the molecule. |
| Hydrophobic | LogP, molar refractivity. | Partitioning between aqueous and lipid environments. |
| Topological | Connectivity indices, Wiener index. | Atomic arrangement and branching. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. For this compound, these technologies offer powerful tools for both the design of novel analogs and the optimization of their synthesis.
Generative adversarial networks (GANs) and other deep learning architectures can be trained on existing libraries of molecules to generate novel chemical structures with desired properties. nih.govmdpi.comarxiv.org This de novo design approach could lead to the discovery of this compound derivatives with optimized activity, selectivity, and pharmacokinetic profiles.
In the realm of chemical synthesis, ML algorithms can be used to predict the outcomes of reactions and to optimize reaction conditions. rsc.orgrsc.orgaiche.orgresearchgate.net By analyzing large datasets of chemical reactions, these models can identify the optimal catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of this compound and its analogs, while minimizing waste and energy consumption. beilstein-journals.org
The primary challenges in this domain are the need for large, high-quality datasets for training robust models and the "black box" nature of some AI algorithms, which can make it difficult to interpret their predictions from a chemical intuition perspective. Overcoming these hurdles will require close collaboration between data scientists and chemists.
| AI/ML Approach | Application in this compound Research | Potential Impact |
|---|---|---|
| Generative Adversarial Networks (GANs) | De novo design of novel benzamide derivatives. nih.govmdpi.comarxiv.org | Accelerated discovery of compounds with improved properties. |
| Reaction Outcome Prediction | Predicting the success and yield of synthetic steps. aiche.org | More efficient planning of synthetic routes. |
| Reaction Condition Optimization | Identifying optimal catalysts, solvents, and temperatures. rsc.orgrsc.orgresearchgate.net | Improved synthetic efficiency and sustainability. |
| Predictive Toxicology Modeling | Early assessment of potential adverse effects. nih.govfrontiersin.org | Reduced late-stage failure of drug candidates. |
Q & A
Q. Validation Methods :
- NMR : Confirm amide bond formation (δ ~7.8–8.2 ppm for aromatic protons, δ ~6.5–7.5 ppm for cyclohexyl protons) and absence of unreacted amines .
- Mass Spectrometry : Exact mass matching (e.g., [M+H]+ at m/z calculated for C₁₃H₁₅NO₂: 233.1052) .
- HPLC : Purity >95% with a C18 column (acetonitrile/water mobile phase) .
How do reaction conditions modulate the regioselectivity of C-H functionalization in this compound derivatives?
Advanced Research Focus
Regioselectivity in C-H activation depends on catalyst choice and electronic effects:
- Copper-Mediated Oxidation : Under basic conditions (e.g., K₂CO₃ in MeOH), directed C-H methoxylation occurs at the benzamide’s ortho position due to coordination with the amide carbonyl .
- Acidic Conditions : Non-directed chlorination via single-electron-transfer (SET) mechanisms targets electron-rich quinoline or cyclohexyl moieties .
- DFT Calculations : Predict reactive sites by analyzing Fukui indices (local electrophilicity) and frontier molecular orbitals .
Q. Data Contradictions :
- shows divergent pathways (organometallic vs. SET) for the same substrate, highlighting the need for precise pH and solvent control.
What in vitro assays are optimal for evaluating the kinase inhibitory activity of this compound analogues?
Q. Application-Oriented Research
- Kinase Inhibition Assays :
- PARP-1 Inhibition : Use fluorescence polarization (FP) assays with NAD+-conjugated substrates. IC₅₀ values <1 μM indicate high potency .
- CHK1 Inhibition : Employ TR-FRET-based kinase activity assays (e.g., ADP-Glo™) with ATP concentrations mimicking physiological conditions .
- Akt Pathway Modulation : Western blotting for phosphorylated Akt (Ser473) in cancer cell lines (e.g., HeLa) .
Q. Key Considerations :
- Include positive controls (e.g., Olaparib for PARP-1) and validate selectivity via kinase profiling panels .
What computational approaches elucidate hydrogen-bonding interactions in this compound crystal structures?
Q. Methodological Deep Dive
- X-ray Crystallography : Resolve H-bond networks (e.g., N-H···O=C interactions) with refinement software like SHELXL .
- Lattice Energy Calculations : Use PIXEL method to quantify intermolecular interactions (e.g., dimerization energies ~30–40 kJ/mol) .
- DFT Studies : Optimize geometries at the B3LYP/6-311++G(d,p) level and compute electrostatic potential maps to predict binding sites .
Q. Data Contradiction Analysis
- NMR Signal Splitting : For diastereomeric cyclohexyl groups, use chiral shift reagents (e.g., Eu(hfc)₃) or 2D NOESY to confirm spatial proximity .
- IR Absorption Overlap : Deconvolute carbonyl peaks (amide C=O at ~1650 cm⁻¹ vs. cyclohexanone C=O at ~1720 cm⁻¹) via second-derivative analysis .
- Mass Fragmentation Patterns : Compare with in silico MS/MS simulations (e.g., using Mass Frontier) to distinguish isobaric fragments .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Operational Guidelines
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., benzoyl chloride) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent contamination .
- Toxicity Mitigation : Conduct Ames tests for mutagenicity and monitor for skin sensitization (OECD TG 429) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
